Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group and a sulfonylamino linkage attached to a benzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 6-chloropyridin-3-amine with a sulfonyl chloride derivative to form the sulfonylamino intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridinyl compounds .
Scientific Research Applications
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloropyridinyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(6-chloropyridin-3-yl)oxy]acetate
- N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
- 2-chloro-5-hydroxymethylpyridine
Uniqueness
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Properties
CAS No. |
622803-51-4 |
---|---|
Molecular Formula |
C13H11ClN2O4S |
Molecular Weight |
326.76 g/mol |
IUPAC Name |
methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H11ClN2O4S/c1-20-13(17)10-4-2-3-5-11(10)16-21(18,19)9-6-7-12(14)15-8-9/h2-8,16H,1H3 |
InChI Key |
MYLIOJBUAHYKAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CN=C(C=C2)Cl |
solubility |
48 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.